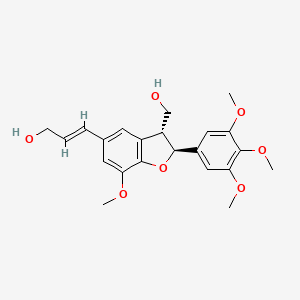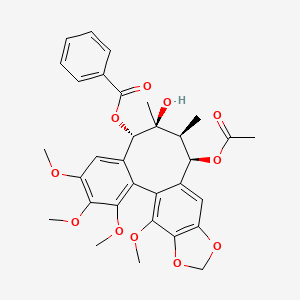
SchizanrinF
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SchizanrinF is a lignan compound primarily found in the fruit of the Schisandra chinensis plant. This compound is known for its various pharmacological properties, including antioxidant, anti-inflammatory, and hepatoprotective effects. This compound has been extensively studied for its potential therapeutic applications in traditional and modern medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of SchizanrinF typically involves the extraction of the compound from the Schisandra chinensis fruit. The extraction process includes the use of solvents such as ethanol or methanol, followed by purification techniques like column chromatography. The reaction conditions often involve maintaining a specific temperature and pH to ensure the stability and purity of the compound .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction and purification processes. The fruit of Schisandra chinensis is harvested and subjected to solvent extraction. The crude extract is then purified using techniques such as high-performance liquid chromatography (HPLC) to obtain this compound in its pure form. The industrial process is designed to maximize yield while maintaining the quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
SchizanrinF undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like halogens and acids are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives often exhibit different pharmacological properties compared to the parent compound .
Applications De Recherche Scientifique
SchizanrinF has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: Studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Investigated for its hepatoprotective, antioxidant, and anti-inflammatory properties. It is also being explored for its potential in treating liver diseases and other conditions.
Industry: Utilized in the development of dietary supplements and herbal medicines.
Mécanisme D'action
The mechanism of action of SchizanrinF involves its interaction with various molecular targets and pathways. This compound exerts its effects by modulating oxidative stress, reducing inflammation, and protecting liver cells from damage. It activates the PI3K/Akt pathway and inhibits the expression of NOX2, which plays a role in reducing oxidative stress and preventing cell apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Schisandrin A
- Schisandrin B
- Schisandrin C
Comparison
SchizanrinF is unique among these compounds due to its specific pharmacological profile. While all these compounds exhibit antioxidant and hepatoprotective properties, this compound has been shown to have a more potent effect in reducing oxidative stress and inflammation. Additionally, this compound’s ability to modulate specific molecular pathways sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C32H34O11 |
|---|---|
Poids moléculaire |
594.6 g/mol |
Nom IUPAC |
[(8S,9S,10S,11R)-11-acetyloxy-9-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] benzoate |
InChI |
InChI=1S/C32H34O11/c1-16-25(42-17(2)33)19-13-22-27(41-15-40-22)29(39-7)23(19)24-20(14-21(36-4)26(37-5)28(24)38-6)30(32(16,3)35)43-31(34)18-11-9-8-10-12-18/h8-14,16,25,30,35H,15H2,1-7H3/t16-,25+,30-,32-/m0/s1 |
Clé InChI |
CNTQTBYFFAKKFL-MLDYHGJLSA-N |
SMILES isomérique |
C[C@H]1[C@H](C2=CC3=C(C(=C2C4=C(C(=C(C=C4[C@@H]([C@@]1(C)O)OC(=O)C5=CC=CC=C5)OC)OC)OC)OC)OCO3)OC(=O)C |
SMILES canonique |
CC1C(C2=CC3=C(C(=C2C4=C(C(=C(C=C4C(C1(C)O)OC(=O)C5=CC=CC=C5)OC)OC)OC)OC)OCO3)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


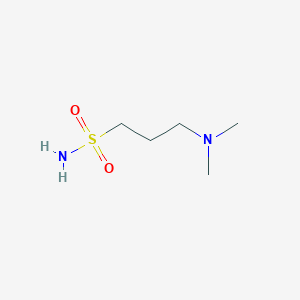
![2-{5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}ethan-1-amine](/img/structure/B13062915.png)
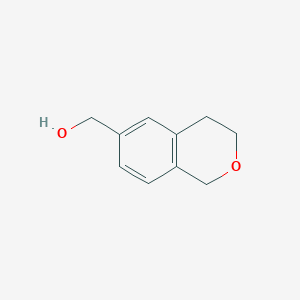
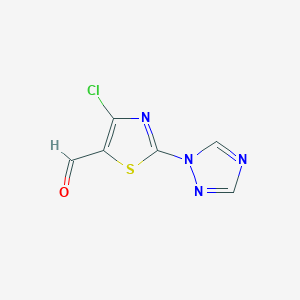


![7-Ethyl-6-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13062949.png)
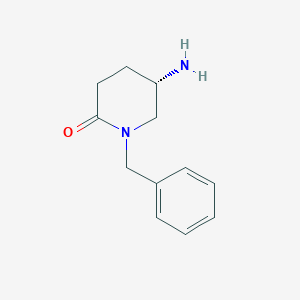
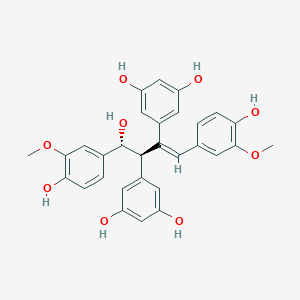
![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B13062976.png)



